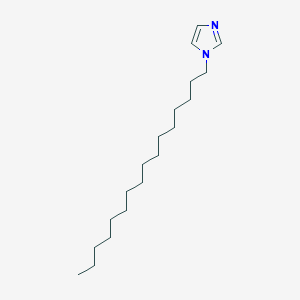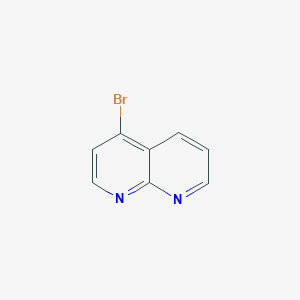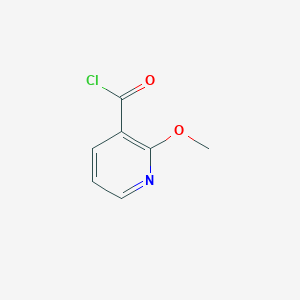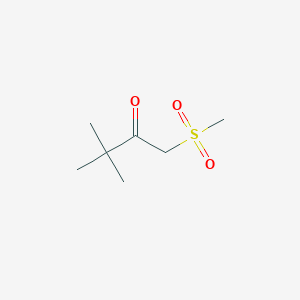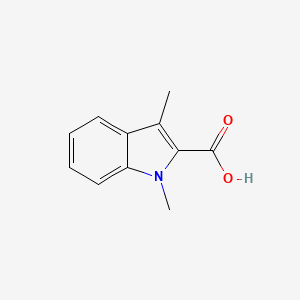
1,3-dimethyl-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Indole Alkaloids from Fungal Cultures
Research by Levy et al. (2000) explored indole compounds isolated from a culture of the basidiomycete Aporpium caryae. Among these compounds were indole derivatives, which are closely related to 1,3-dimethyl-1H-indole-2-carboxylic acid. These compounds were studied for their potential antifungal properties, highlighting the significance of indole derivatives in mycological research (Levy et al., 2000).
Oligomerization of Indole Derivatives
Mutulis et al. (2008) investigated the reaction of indole derivatives, including indole-5-carboxylic acid, with thiols. This study presents the synthesis of complex indole derivatives and their potential applications in organic chemistry and material science (Mutulis et al., 2008).
Applications in Synthetic Chemistry
Arai et al. (1998) described the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for protecting carboxylic acids. This research demonstrates the utility of indole derivatives in synthetic chemistry, particularly in the protection and regeneration of carboxylic acids (Arai et al., 1998).
Crystal Structure Analysis
Smith et al. (2003) conducted a study on the crystal structure of indole-3-carboxylic acid, which shares structural similarities with this compound. This research provides insights into the molecular arrangement and potential interactions of such compounds (Smith et al., 2003).
Synthesis of Indole-Benzimidazole Derivatives
Wang et al. (2016) explored the synthesis of novel indole-benzimidazole derivatives, starting from indole carboxylic acids. This study underscores the versatility of indole derivatives in creating novel compounds with potential pharmacological applications (Wang et al., 2016).
Chemical Stability and Reactivity
Murakami's (1987) research on indole-2-carboxylic acid and its derivatives, such as this compound, focused on their stability under various conditions and their reactivity. This study is crucial for understanding the chemical behavior of indole derivatives in different environments (Murakami, 1987).
Antibacterial and Antifungal Properties
Raju et al. (2015) synthesized indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. Their findings contribute to the potential therapeutic applications of these compounds (Raju et al., 2015).
Intermolecular Hydrogen Bonding Studies
Wash et al. (1997) investigated the hydrogen bonding between amide and carboxylic acid groups in certain compounds, which can be related to studies involving this compound and its derivatives (Wash et al., 1997).
Electrooxidation and Redox Mechanisms
Goyal and Sangal (2005) studied the electrooxidation of indole-2-carboxylic acid, providing insights into its redox mechanisms and product formation in neutral aqueous solutions (Goyal & Sangal, 2005).
Synthesis and Applications in Solar Cells
Wu et al. (2009) explored the use of carboxylated cyanine dyes, including derivatives of indole-2-carboxylic acid, in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).
Proton Transfer Equilibrium Reactions
Sarpal et al. (1993) conducted research on substituted 3H-indole probe molecules, which is relevant to understanding the behavior of this compound in various chemical environments (Sarpal et al., 1993).
Synthesis of Novel Indole Derivatives
Unangst et al. (1987) detailed the synthesis of novel indole-2-carboxylic acid derivatives, highlighting the chemical versatility and potential applications of these compounds (Unangst et al., 1987).
Metal Complexes and Biological Activities
Cariati et al. (1983) and Pathak et al. (2017) both explored the formation of metal complexes with indolecarboxylic acids and their biological activities, which have implications for the understanding of this compound in biological systems (Cariati et al., 1983); (Pathak et al., 2017).
Mécanisme D'action
Target of Action
1,3-Dimethyl-1H-indole-2-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their interaction with multiple targets .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can significantly impact their bioavailability and therapeutic potential .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1,3-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAVXCSZSKSTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500409 | |
| Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204919-54-0 | |
| Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)
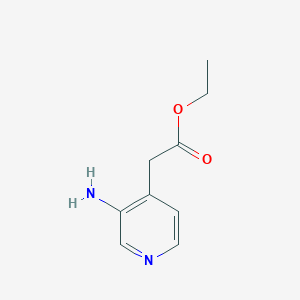
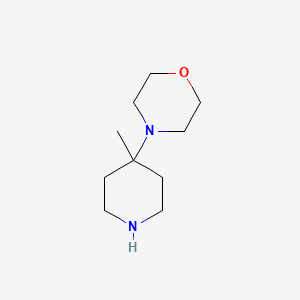
![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)


![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)
